molecular formula C10H10N4O B12922333 2,6-Diamino-5-phenylpyrimidin-4(1H)-one CAS No. 3415-83-6

2,6-Diamino-5-phenylpyrimidin-4(1H)-one

Cat. No.: B12922333
CAS No.: 3415-83-6
M. Wt: 202.21 g/mol
InChI Key: XXXWUVLTYKKMKI-UHFFFAOYSA-N
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Description

2,6-Diamino-5-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 2 and 6, and a phenyl group at position 5, along with a keto group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Diamino-5-phenylpyrimidin-4(1H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The amino and keto groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenylpyrimidine: Similar structure but different substitution pattern.

    2,6-Diaminopyrimidine: Lacks the phenyl group.

    5-Phenylpyrimidine-4-one: Lacks the amino groups.

Uniqueness

2,6-Diamino-5-phenylpyrimidin-4(1H)-one is unique due to the combination of amino, phenyl, and keto groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

3415-83-6

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2,4-diamino-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N4O/c11-8-7(6-4-2-1-3-5-6)9(15)14-10(12)13-8/h1-5H,(H5,11,12,13,14,15)

InChI Key

XXXWUVLTYKKMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)N

Origin of Product

United States

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